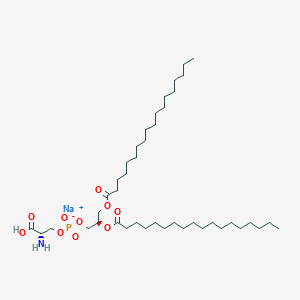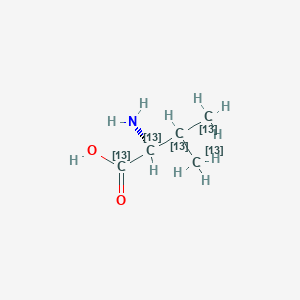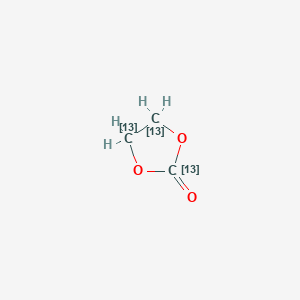
Hexadecanoate-13C16 (potassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanoate-13C16 (potassium) is a stable isotope-labeled compound, specifically a potassium salt of hexadecanoic acid (palmitic acid) where all carbon atoms are replaced with the 13C isotope. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecanoate-13C16 (potassium) is synthesized by labeling hexadecanoic acid with 13C isotopes. The process involves the incorporation of 13C into the carbon backbone of hexadecanoic acid, followed by neutralization with potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production of Hexadecanoate-13C16 (potassium) typically involves large-scale synthesis using 13C-labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Hexadecanoate-13C16 (potassium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of hexadecanoate .
Aplicaciones Científicas De Investigación
Hexadecanoate-13C16 (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of fatty acids.
Biology: Employed in studies involving lipid metabolism and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes .
Mecanismo De Acción
Hexadecanoate-13C16 (potassium) exerts its effects by incorporating into biological systems where it can be tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. It targets pathways involved in lipid metabolism and can induce the expression of proteins such as glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein homologous protein (CHOP) in cells .
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanoate-13C16 (sodium): Another 13C-labeled hexadecanoate salt, but with sodium instead of potassium.
Palmitic acid-13C16: The free acid form of hexadecanoate-13C16.
Hexadecanoate-13C: A partially labeled version with fewer 13C atoms .
Uniqueness
Hexadecanoate-13C16 (potassium) is unique due to its complete 13C labeling and potassium salt form, which provides distinct advantages in certain experimental conditions, such as enhanced solubility and specific ion interactions .
Propiedades
Fórmula molecular |
C16H31KO2 |
|---|---|
Peso molecular |
310.40 g/mol |
Nombre IUPAC |
potassium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1; |
Clave InChI |
MQOCIYICOGDBSG-SJIUKAAASA-M |
SMILES isomérico |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)[O-].[K+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12055078.png)

![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055100.png)









![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)
